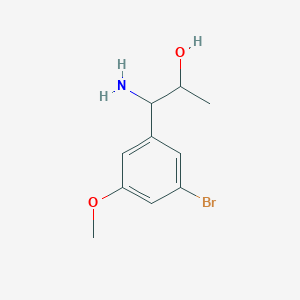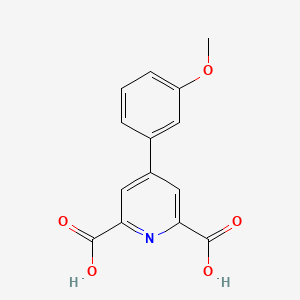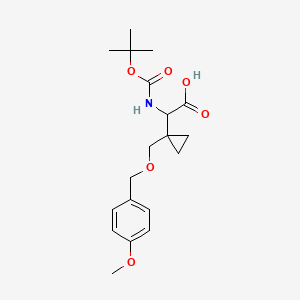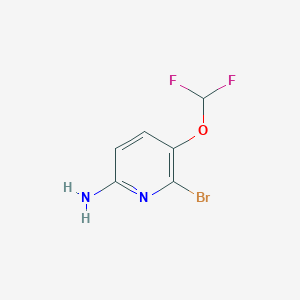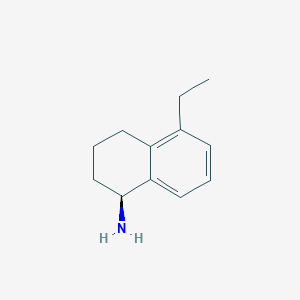![molecular formula C12H13F3O B13052617 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- CAS No. 1705-17-5](/img/structure/B13052617.png)
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C12H13F3O It is a ketone derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of p-trifluoromethyl benzoyl chloride with a Grignard reagent prepared from 1-halo-4-methoxyl butane and magnesium . The process includes the following steps:
- Preparation of p-trifluoromethyl benzoyl chloride from p-trifluoromethyl benzoic acid and thionyl chloride.
- Preparation of 1-halo-4-methoxyl butane.
- Formation of the Grignard reagent by reacting 1-halo-4-methoxyl butane with magnesium.
- Reaction of p-trifluoromethyl benzoyl chloride with the Grignard reagent to yield 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts, controlled reaction conditions, and purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of fluvoxamine, the compound acts as a key intermediate that undergoes further chemical transformations to yield the final active pharmaceutical ingredient . The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Propiedades
Número CAS |
1705-17-5 |
|---|---|
Fórmula molecular |
C12H13F3O |
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H13F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h4-6,8H,2-3,7H2,1H3 |
Clave InChI |
KBVQREWJMPESHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


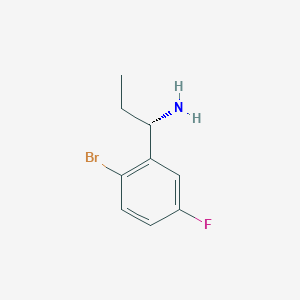
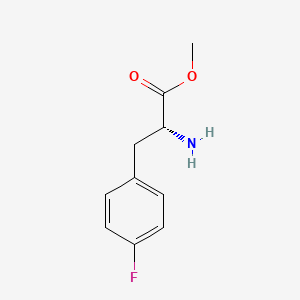
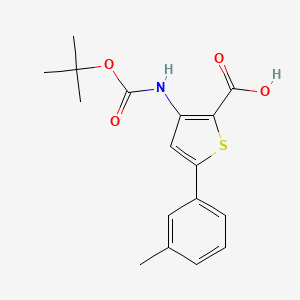
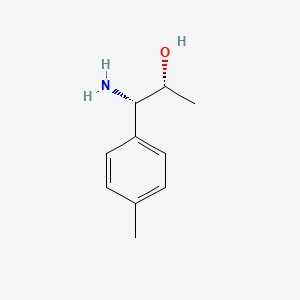
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
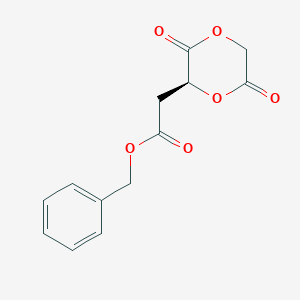
![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)
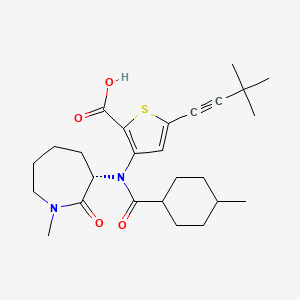
![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)
